molecular formula C16H24N2O3S B2566481 N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396801-67-4

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2566481
CAS No.: 1396801-67-4
M. Wt: 324.44
InChI Key: RQFHDYRIJXFPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound belonging to the class of N,N'-bis(substituted)oxalamides. These compounds are of significant interest in scientific research, particularly in the field of coordination chemistry, where they serve as multiatom bridging ligands for the design and synthesis of novel polymetallic systems . The oxalamide core is known for its ability to adopt a transoid conformation, which is crucial for facilitating hydrogen bonding and forming specific molecular architectures, such as chains or dimers, in the solid state . The molecular structure of this reagent incorporates a 2-(methylthio)phenyl group and a 3-hydroxy-4,4-dimethylpentyl chain, which contribute to its unique electronic properties and steric profile. The mechanism of action for oxalamide derivatives typically involves their functional groups, such as the oxalamide nitrogen and carbonyl oxygen atoms, acting as hydrogen bond acceptors and donors. This allows for the formation of stable, interconnected structures through N—H···O and O—H···N hydrogen bonds, which can be critical in crystal engineering and materials science . As a dissymmetrically substituted oxalamide, it represents a valuable and often challenging-to-synthesize scaffold for developing new chemical entities. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this compound in various exploratory studies, including but not limited to the development of coordination polymers, metallo-supramolecular chemistry, and as a building block in advanced organic synthesis.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)13(19)9-10-17-14(20)15(21)18-11-7-5-6-8-12(11)22-4/h5-8,13,19H,9-10H2,1-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHDYRIJXFPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C(=O)NC1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 3-hydroxy-4,4-dimethylpentylamine: This can be achieved through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.

    Formation of the oxalamide: The amine is then reacted with oxalyl chloride to form the oxalamide intermediate.

    Introduction of the methylthio group: The final step involves the substitution reaction with 2-(methylthio)phenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Recent studies have highlighted the compound's potential as an antidepressant and anxiolytic agent. In preclinical trials, it exhibited significant anti-anxiety effects in animal models. For instance, in the elevated plus maze test, the compound increased the time spent in open arms, indicating reduced anxiety levels. Similarly, it enhanced exploration in the light-dark box test and demonstrated sedative effects at higher doses .

Table 1: Anxiolytic Activity of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide

TestDose (mg/kg)Effect on Anxiety
Elevated Plus Maze20Increased open arm entries
Light-Dark Box20Increased time in light compartment
Thiopental-Induced Sleep40Increased sleep duration

1.2 Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various protein targets associated with anxiety disorders. The results indicated high binding affinity with specific receptors involved in neurotransmission, suggesting a mechanism for its anxiolytic activity .

Safety Profile and Toxicology

The safety profile of the compound was assessed through acute toxicity tests. The findings revealed that at optimal doses, it did not exhibit significant adverse effects, making it a promising candidate for further development in therapeutic applications .

Pharmacological Insights

3.1 Hypolipidemic Effects

There is emerging evidence that compounds similar to this compound may possess hypolipidemic properties. Studies on related compounds have shown that they can lower cholesterol levels and improve lipid profiles in hypercholesterolemic models . Although specific data on this compound is limited, its structural analogs suggest potential benefits in lipid metabolism.

Table 2: Hypolipidemic Effects of Related Compounds

CompoundEffect on Cholesterol LevelsMechanism of Action
6-Bromo-2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-oneDecreased total cholesterolModulation of lipid metabolism

Future Directions and Research Needs

Further research is essential to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Long-term Safety Studies : To assess chronic exposure effects.
  • Clinical Trials : To evaluate efficacy in human subjects.
  • Mechanistic Studies : To understand the biochemical pathways involved in its pharmacological effects.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The hydroxy group and the oxalamide moiety can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The table below highlights key structural features and biological activities of analogous oxalamides:

Compound Name / ID Key Substituents Biological Activity / Application Key Data (Yield, Purity, NOEL) References
Target Compound : N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide - 3-hydroxy-4,4-dimethylpentyl
- 2-(methylthio)phenyl
Inferred: Antiviral or metabolic modulation N/A (structural analog)
Compound 13 () - (1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl
- 4-chlorophenyl
HIV entry inhibition Yield: 36%
Purity: 90.0% (HPLC)
S336 () - 2,4-dimethoxybenzyl
- 2-(pyridin-2-yl)ethyl
Umami flavoring agent (Savorymyx® UM33) NOEL: 100 mg/kg bw/day (rat)
Compound 16 () - 4-(4-hydroxybenzoyl)phenyl
- 4-methoxyphenethyl
Stearoyl CoA desaturase inhibition Yield: 23% (with dimer impurity)
S5456 () - 2,3-dimethoxybenzyl
- 2-(pyridin-2-yl)ethyl
Moderate CYP3A4 inhibition (51% at 10 µM) N/A (in vitro assay)

Key Observations

Antiviral Activity :

  • Compound 13 () shares a chlorophenyl group with the target compound’s methylthiophenyl, suggesting aromatic substituents are critical for antiviral targeting. The hydroxyethyl-thiazole in Compound 13 may enhance binding to viral entry proteins, whereas the target’s hydroxy-pentyl group could improve solubility for in vivo efficacy .
  • The absence of halogen atoms (e.g., chlorine) in the target compound may reduce off-target toxicity compared to chlorophenyl-containing analogs .

Flavoring Agents vs. Pharmaceuticals :

  • S336 and S5456 () prioritize pyridyl and methoxybenzyl groups for taste receptor activation, while the target compound’s methylthiophenyl and hydroxyalkyl groups suggest a focus on metabolic stability and membrane permeability for therapeutic use .

Metabolism and Toxicity: S336’s NOEL of 100 mg/kg bw/day () indicates high safety margins for flavoring agents. The target compound’s methylthio group may undergo oxidation to sulfoxide/sulfone metabolites, requiring specific toxicity studies .

Synthetic Challenges :

  • The target compound’s branched hydroxyalkyl chain may complicate synthesis, as seen in low yields (23–53%) for structurally complex oxalamides in and .

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide, a compound with the CAS number 1396801-67-4, has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O3SC_{16}H_{24}N_{2}O_{3}S, with a molecular weight of 324.4 g/mol. The compound features a hydroxy group and a dimethylpentyl chain attached to an oxalamide core, which contributes to its biological properties .

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxy-4,4-dimethylpentylamine with phenyloxalyl chloride under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, often catalyzed by bases like triethylamine. This method allows for high yields and purity through techniques such as recrystallization and chromatography .

Anticancer Activity

The compound has been evaluated for anticancer properties. In studies involving related oxalamides, compounds demonstrated the ability to inhibit proliferation in cancer cell lines such as HeLa (cervical cancer) and C6 (glioma). The mechanism often involves inducing apoptosis or inhibiting specific signaling pathways critical for cancer cell survival .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The hydroxy group can participate in hydrogen bonding, enhancing interactions with biological macromolecules. Furthermore, the oxalamide moiety may play a role in enzyme inhibition or receptor modulation .

Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant activity against various microorganisms
AnticancerInhibits proliferation in HeLa and C6 cell lines
MechanismPotential enzyme inhibition; hydrogen bonding interactions

Notable Research Insights

  • Antimicrobial Screening : A study highlighted that derivatives of oxalamides possess broad-spectrum antimicrobial properties, suggesting that this compound may similarly exhibit such effects due to its structural characteristics .
  • Cell Line Studies : In vitro studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the typical synthetic routes for synthesizing oxalamide derivatives like N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(2-(methylthio)phenyl)oxalamide?

Answer: Oxalamides are commonly synthesized via a two-step process:

  • Step 1: Activation of oxalic acid derivatives (e.g., oxalyl chloride) to form an oxalyl intermediate.
  • Step 2: Sequential coupling with primary or secondary amines under controlled conditions (e.g., DMF, triethylamine). For example, in , compounds with similar oxalamide backbones were synthesized using stereoselective coupling of substituted thiazole and pyrrolidine derivatives.
  • Key Considerations: Reaction temperature (e.g., 0°C to room temperature), solvent polarity, and steric hindrance from substituents (e.g., 3-hydroxy-4,4-dimethylpentyl group) can influence yields (36–53% in ). Purification often involves silica gel chromatography or recrystallization .

Q. How are oxalamide derivatives characterized to confirm structural integrity and purity?

Answer: A multi-technique approach is employed:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify functional groups and stereochemistry. For instance, δH 1.10–2.20 (m, 9H) in confirmed the dimethylpentyl group.
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., LC-MS m/z 479.12 [M+H+] in ).
  • HPLC Purity Analysis: Ensures >90% purity (critical for biological assays). Adjust mobile phase gradients to resolve stereoisomers or byproducts .

Q. What preliminary biological assays are recommended for screening antiviral activity in oxalamide derivatives?

Answer:

  • HIV Entry Inhibition Assays: Measure IC50_{50} values against pseudotyped HIV strains (e.g., used CD4-binding site-targeted assays).
  • Cytotoxicity Profiling: Use MTD (maximum tolerated dose) in HEK293 or PBMCs to assess selectivity indices.
  • Mechanistic Follow-Up: Surface plasmon resonance (SPR) to evaluate binding affinity to viral glycoproteins like gp120 .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy vs. methoxy groups) impact the antiviral efficacy of oxalamides?

Answer:

  • Hydrophilic Groups (e.g., 3-hydroxy): Enhance solubility and target engagement but may reduce membrane permeability. In , the 3-hydroxy-4,4-dimethylpentyl group improved binding to hydrophobic pockets in HIV gp120.
  • Thioether Linkages (e.g., methylthio in 2-(methylthio)phenyl): Increase metabolic stability compared to ethers, as sulfur’s electronegativity modulates π-π stacking with aromatic residues.
  • Steric Effects: Bulky substituents (e.g., dimethylpentyl) can restrict conformational flexibility, reducing entropy penalties upon target binding .

Q. How should researchers address contradictory data in stereoisomer-dependent bioactivity?

Answer:

  • Case Study: reported stereoisomeric mixtures (e.g., compound 14, 1:1 ratio) with divergent antiviral potencies.
  • Resolution Strategies:
  • Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers.
  • Perform molecular docking to predict binding modes of each isomer.
  • Validate with circular dichroism (CD) to correlate absolute configuration with activity .

Q. What methodologies optimize metabolic stability for oxalamides in preclinical development?

Answer:

  • CYP450 Inhibition Screening: Test against CYP3A4, 2D6, etc. (e.g., found <50% inhibition at 10 µM for related oxalamides).
  • Pro-drug Strategies: Mask polar groups (e.g., esterify the 3-hydroxy group) to enhance bioavailability.
  • Microsomal Stability Assays: Monitor phase I/II metabolism using liver microsomes. Replace labile methylthio groups with trifluoromethyl to resist oxidative degradation .

Key Recommendations for Researchers

  • Prioritize stereochemical resolution early in synthesis to avoid confounding bioactivity data.
  • Use molecular dynamics simulations to predict substituent effects on target binding.
  • Screen for off-target effects using kinase panels or proteome-wide profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.